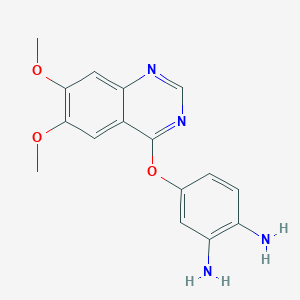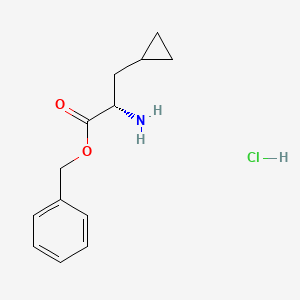
4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxyquinazoline with 1,2-diaminobenzene under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol at elevated temperatures (around 80°C) for a few hours .
Industrial Production Methods
化学反応の分析
Types of Reactions
4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amine derivatives .
科学的研究の応用
4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
作用機序
The mechanism of action of 4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine involves the inhibition of various enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can interfere with the growth and survival of cancer cells. Additionally, it may interact with other molecular targets and pathways involved in cancer progression .
類似化合物との比較
Similar Compounds
4-(6,7-Dimethoxyquinolin-4-yloxy)-benzene-1,2-diamine: Similar in structure but with a quinoline ring instead of a quinazoline ring.
4-Anilinoquinazolines: A class of compounds known for their anticancer properties.
Uniqueness
4-(6,7-Dimethoxyquinazolin-4-yloxy)benzene-1,2-diamine is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the quinazoline ring and the methoxy groups enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development .
特性
分子式 |
C16H16N4O3 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC名 |
4-(6,7-dimethoxyquinazolin-4-yl)oxybenzene-1,2-diamine |
InChI |
InChI=1S/C16H16N4O3/c1-21-14-6-10-13(7-15(14)22-2)19-8-20-16(10)23-9-3-4-11(17)12(18)5-9/h3-8H,17-18H2,1-2H3 |
InChIキー |
XWYKMYOCYBIERJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC(=C(C=C3)N)N)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B8410891.png)




![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,1,1-dimethylethyl ester](/img/structure/B8410911.png)


![3-Fluoro-4-(4-methyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B8410932.png)


![6-Chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8410960.png)
![4-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-4-oxobutanoate](/img/structure/B8410961.png)
